molecular formula C6H9NO3 B1683041 Trimethadione CAS No. 127-48-0

Trimethadione

Cat. No.: B1683041
CAS No.: 127-48-0
M. Wt: 143.14 g/mol
InChI Key: IRYJRGCIQBGHIV-UHFFFAOYSA-N
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Description

Trimethadione, also known by its trade name Tridione, is an oxazolidinedione anticonvulsant primarily used to treat epileptic conditions that are resistant to other treatments. It is particularly effective in managing absence seizures and refractory temporal lobe epilepsy .

Mechanism of Action

Target of Action

Trimethadione primarily targets the T-type calcium channels in thalamic neurons, including thalamic relay neurons . These channels play a crucial role in controlling the electrical activity within the brain.

Mode of Action

This compound interacts with its targets by inhibiting the voltage-dependent T-type calcium channels . This inhibition raises the threshold for repetitive activity in the thalamus and inhibits corticothalamic transmission .

Biochemical Pathways

The inhibition of T-type calcium channels by this compound affects the thalamic-cortical rhythmicity . This abnormal rhythmicity is thought to underlie the 3-Hz spike-and-wave discharge seen on electroencephalogram (EEG) with absence seizures . By dampening this rhythmicity, this compound helps control these seizures.

Pharmacokinetics

This compound exhibits high bioavailability when administered orally . It is metabolized in the body, undergoing N-demethylation to form dimethadione . The elimination half-life of this compound is between 12 to 24 hours, while that of its active metabolite, dimethadione, is between 6 to 13 days . The compound is excreted renally .

Result of Action

The primary result of this compound’s action is the reduction in the number of seizures . It is particularly effective in treating absence seizures, but can also be used in refractory temporal lobe epilepsy . The compound acts on the central nervous system (CNS) to achieve this effect .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the drug’s effectiveness is most pronounced when the concentration of its active metabolite, dimethadione, is above 700 μg/mL . Additionally, certain adverse reactions are possible, including Steven Johnson syndrome, nephrotoxicity, hepatitis, aplastic anemia, neutropenia, or agranulocytosis . More common adverse effects include drowsiness, hemeralopia, and hiccups .

Biochemical Analysis

Biochemical Properties

Trimethadione interacts with the central nervous system (CNS) to reduce the number of seizures . It acts by reducing T-type calcium currents in thalamic neurons, including thalamic relay neurons .

Cellular Effects

This compound exerts its effects on various types of cells, particularly neurons. It inhibits voltage-dependent T-type calcium channels, raising the threshold for repetitive activity in the thalamus and inhibiting corticothalamic transmission . This dampens the abnormal thalamocortical rhythmicity associated with absence seizures .

Molecular Mechanism

This compound’s mechanism of action involves the inhibition of voltage-dependent T-type calcium channels . This inhibition reduces T-type calcium currents in thalamic neurons, including thalamic relay neurons . As a result, it raises the threshold for repetitive activity in the thalamus and inhibits corticothalamic transmission .

Temporal Effects in Laboratory Settings

This compound is rapidly absorbed from the gastrointestinal tract and is demethylated by liver microsomes to the active metabolite, dimethadione . Approximately 3% of a daily dose of this compound is recovered in the urine as unchanged drug .

Dosage Effects in Animal Models

In animal models, a toxic dose of this compound (approximately 2 g/kg) produced sleep, unconsciousness, and respiratory depression . The drug has been shown to prevent pentylenetetrazol-induced and thujone-induced seizures in experimental animals .

Metabolic Pathways

This compound is metabolized in the liver, where it is demethylated to form the active metabolite dimethadione . This metabolic process involves the action of liver microsomes .

Transport and Distribution

This compound is rapidly absorbed from the gastrointestinal tract . It is then distributed throughout the body, where it exerts its anticonvulsant effects .

Subcellular Localization

Given its mechanism of action, it is likely that it interacts with voltage-dependent T-type calcium channels located in the cell membrane .

Preparation Methods

Trimethadione can be synthesized through various synthetic routes. One common method involves the reaction of dimethylamine with ethyl oxalate to form dimethyl oxalate, which is then reacted with methylamine to produce this compound. Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield .

Chemical Reactions Analysis

Trimethadione undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form dimethadione, its active metabolite.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions include dimethadione and other derivatives .

Scientific Research Applications

Trimethadione has several scientific research applications:

Comparison with Similar Compounds

Trimethadione is often compared with other oxazolidinedione anticonvulsants, such as paramethadione. While both compounds are effective in controlling absence seizures, this compound is generally reserved for refractory cases due to its higher toxicity. Paramethadione, on the other hand, is less toxic but also less effective in some cases .

Similar Compounds

  • Paramethadione
  • Ethadione
  • Methsuximide

This compound’s uniqueness lies in its specific mechanism of action and its effectiveness in treating refractory cases of epilepsy .

Properties

IUPAC Name

3,5,5-trimethyl-1,3-oxazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-6(2)4(8)7(3)5(9)10-6/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYJRGCIQBGHIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)O1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
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DSSTOX Substance ID

DTXSID9021396
Record name Trimethadione
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Molecular Weight

143.14 g/mol
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Physical Description

Solid
Record name Trimethadione
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Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4), 2.12e+02 g/L
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Mechanism of Action

Dione anticonvulsants reduce T-type calcium currents in thalamic neurons, including thalamic relay neurons. It does so via the inhibition of voltage dependent T-type calcium channels. This raises the threshold for repetitive activity in the thalamus, and inhibits corticothalamic transmission. Thus, the abnormal thalamocortical rhythmicity, which is thought to underlie the 3-Hz spike-and-wave discharge seen on electroencephalogram(EEG) with absence seizures, is dampened.
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CAS No.

127-48-0
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Melting Point

46 °C
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Record name Trimethadione
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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